molecular formula C11H22N2O3S B13726708 2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol

2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol

Cat. No.: B13726708
M. Wt: 262.37 g/mol
InChI Key: JIRLRJDEUBEOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol is a compound that features both piperidine and pyrrolidine rings, which are nitrogen-containing heterocycles. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol typically involves the functionalization of piperidine and pyrrolidine ringsThe reaction conditions often involve the use of sulfonyl chlorides and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)ethanol: Lacks the pyrrolidine moiety and sulfonyl group.

    4-(Pyrrolidin-1-yl)piperidine: Lacks the ethanol group.

    N-(Pyrrolidin-1-ylsulfonyl)piperidine: Lacks the ethanol group

Uniqueness

2-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)ethanol is unique due to the presence of both piperidine and pyrrolidine rings, along with a sulfonyl group and an ethanol moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C11H22N2O3S

Molecular Weight

262.37 g/mol

IUPAC Name

2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)ethanol

InChI

InChI=1S/C11H22N2O3S/c14-10-5-11-3-8-13(9-4-11)17(15,16)12-6-1-2-7-12/h11,14H,1-10H2

InChI Key

JIRLRJDEUBEOOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)CCO

Origin of Product

United States

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